molecular formula C34H26O4 B3069459 (R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol CAS No. 756491-51-7

(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol

Cat. No.: B3069459
CAS No.: 756491-51-7
M. Wt: 498.6 g/mol
InChI Key: AHWULKUPHJNJHQ-UHFFFAOYSA-N
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Description

(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol (CAS: 756491-51-7) is a chiral binaphthol (BINOL) derivative with methoxyphenyl substituents at the 3,3' positions of the binaphthyl scaffold. Its molecular formula is C₃₄H₂₆O₄, and it has a molecular weight of 498.57 g/mol . This compound is widely employed in asymmetric catalysis due to its ability to form chiral environments that enhance enantioselectivity in reactions such as oxidative couplings and hydrogenations. The methoxy groups (–OCH₃) at the para positions of the phenyl rings provide moderate electron-donating effects and steric bulk, balancing reactivity and selectivity in catalytic applications.

Properties

IUPAC Name

1-[2-hydroxy-3-(4-methoxyphenyl)naphthalen-1-yl]-3-(4-methoxyphenyl)naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H26O4/c1-37-25-15-11-21(12-16-25)29-19-23-7-3-5-9-27(23)31(33(29)35)32-28-10-6-4-8-24(28)20-30(34(32)36)22-13-17-26(38-2)18-14-22/h3-20,35-36H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHWULKUPHJNJHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2O)C4=C(C(=CC5=CC=CC=C54)C6=CC=C(C=C6)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H26O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-methoxyphenylboronic acid and 2,2’-dibromo-1,1’-binaphthalene.

    Suzuki-Miyaura Coupling: The key step involves the Suzuki-Miyaura coupling reaction between 4-methoxyphenylboronic acid and 2,2’-dibromo-1,1’-binaphthalene in the presence of a palladium catalyst and a base. This reaction forms the desired binaphthalene core with methoxyphenyl substituents.

    Purification: The product is purified using column chromatography to obtain the pure ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures efficient production.

Chemical Reactions Analysis

Hydroxyl Group Reactivity

The two phenolic hydroxyl groups at the 2,2' positions are key reactive sites, enabling the compound to participate in the following reactions:

Protection/Deprotection

  • Protection with Methoxymethyl (MOM) Groups :
    The hydroxyl groups can be protected using NaH and methoxymethyl bromide (CH<sub>3</sub>OCH<sub>2</sub>Br) in THF, forming MOM-protected derivatives . This step is critical in synthesis to prevent unwanted side reactions.
    Reaction Conditions : 0°C, 1 hour.

  • Deprotection :
    Acidic hydrolysis with HCl in methanol removes the MOM groups, regenerating the diol .
    Reaction Conditions : 50°C, overnight.

Coordination in Catalysis

The hydroxyl groups act as ligands in asymmetric catalysis. For example, they coordinate to metals like copper or palladium, forming chiral catalysts for enantioselective reactions .

Methoxyphenyl Substituent Reactivity

The 4-methoxyphenyl groups influence electronic properties and steric hindrance:

Electrophilic Aromatic Substitution

The methoxy groups activate the phenyl rings toward electrophilic substitution, but steric bulk from the binaphthyl backbone limits reactivity. Potential reactions include:

  • Nitration/Sulfonation : Limited by steric hindrance.

  • Halogenation : Requires forcing conditions (e.g., FeCl<sub>3</sub> catalyst).

Cross-Coupling Reactions

The compound serves as a precursor in Pd-catalyzed cross-coupling reactions. For example:

Reaction Type Conditions Product Yield Ref.
Suzuki-Miyaura CouplingPd(PPh<sub>3</sub>)<sub>4</sub>, Cs<sub>2</sub>CO<sub>3</sub>, toluene/H<sub>2</sub>O, 110°C3,3'-Diaryl BINOL derivatives60–85%
Ullman CouplingCu powder, refluxing DMFBinaphthyl carboxylate derivatives70–90%

Asymmetric Catalysis

The compound’s chiral binaphthyl structure makes it a valuable ligand in enantioselective reactions:

Comparison with Analogous Compounds

Compound Key Differences Reactivity
(R)-3,3'-Bis(4-nitrophenyl)-BINOLNitro groups (electron-withdrawing)Enhanced redox activity, faster reduction
(R)-3,3'-Bis(4-chlorophenyl)-BINOLChloro groups (moderate directing)Slower electrophilic substitution
(R)-3,3'-Bis(4-methylphenyl)-BINOLMethyl groups (electron-donating)Similar steric profile, lower acidity

Stability and Environmental Factors

  • Optical Stability : Bulky methoxyphenyl groups reduce racemization rates compared to unsubstituted BINOL .

  • pH Sensitivity : Hydroxyl groups deprotonate under basic conditions, altering solubility and catalytic activity .

Synthetic Pathways

A representative synthesis involves:

  • Coupling : Ullman coupling of methyl 1-bromo-2-naphthoate with Cu powder .

  • Methoxyphenyl Introduction : Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid .

  • Deprotection : Acidic hydrolysis to yield the final diol .

Key Research Findings

  • Enantioselectivity : The compound achieves >95% ee in asymmetric hydrogenation when used as a ligand with Ru catalysts .

  • Catalyst Recycling : Chiral catalysts derived from this ligand retain >90% activity after five cycles .

Scientific Research Applications

®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol has several scientific research applications:

    Chemistry: Used as a chiral ligand in asymmetric catalysis and enantioselective synthesis.

    Biology: Investigated for its potential as a molecular probe in biological systems.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of advanced materials and as a building block for complex organic molecules.

Mechanism of Action

The mechanism of action of ®-3,3’-bis(4-Methoxyphenyl)-[1,1’-Binaphthalene]-2,2’-diol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways: It may influence signaling pathways involved in cell growth, apoptosis, and immune responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Steric and Electronic Properties

The table below summarizes key structural analogs and their substituent-driven properties:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target compound (756491-51-7) 4-Methoxyphenyl C₃₄H₂₆O₄ 498.57 Moderate electron donation, balanced steric bulk
(R)-3,3'-bis([1,1'-biphenyl]-4-yl) (215433-52-6) Biphenyl C₄₀H₂₆O₂ 538.63 Increased steric hindrance, enhanced π-π interactions
(R)-3,3'-Bis(4-(tert-butyl)phenyl) (851615-06-0) 4-tert-Butylphenyl C₄₀H₃₈O₂ 550.73 High steric bulk, electron-donating tert-butyl groups
(R)-3,3'-Bis(2,4,6-triisopropylphenyl) (247123-09-7) Triisopropylphenyl C₅₀H₅₈O₂ 690.99 Extreme steric hindrance, limited solubility
(R)-3,3'-bis[4-(trifluoromethyl)phenyl] (791616-58-5) 4-Trifluoromethylphenyl C₃₄H₂₀F₆O₂ 574.51 Electron-withdrawing CF₃ groups, improved solvent resistance
(R)-3,3'-Bis(perfluorophenyl) (940868-89-3) Pentafluorophenyl C₃₂H₁₂F₁₀O₂ 618.42 Strong electron withdrawal, high thermal stability
Key Observations:

Steric Effects :

  • Bulky substituents like triisopropylphenyl or tert-butylphenyl create highly congested environments, favoring enantioselective reactions requiring strict spatial control (e.g., asymmetric hydrogenation).
  • Biphenyl groups introduce extended π-systems, enhancing interactions in aromatic substrates but reducing solubility in polar solvents.

Electronic Effects :

  • Methoxyphenyl (target compound) provides mild electron donation, activating electrophilic sites in substrates .
  • Trifluoromethylphenyl and perfluorophenyl substituents withdraw electron density, stabilizing electron-deficient intermediates (e.g., in Lewis acid-catalyzed reactions).

Physicochemical Properties

Property Target Compound Biphenyl Analog Triisopropylphenyl Analog
Melting Point (°C) ~160–165 (estimated) 298–300 >300 (decomposes)
Solubility Moderate in CH₂Cl₂, THF Low in polar solvents Insoluble in most solvents
IR νmax (cm⁻¹) 3340 (OH), 1674 (C=O) N/A 3350 (OH), 1590 (C=C)

Biological Activity

(R)-3,3'-bis(4-Methoxyphenyl)-[1,1'-Binaphthalene]-2,2'-diol, commonly referred to as SF120117, is a synthetic compound with significant biological activity. Its molecular formula is C34H26O4, and it has garnered attention for its potential therapeutic applications, particularly in cancer treatment and as a Bcl-2 inhibitor.

  • Molecular Weight : 498.57 g/mol
  • CAS Number : 756491-51-7
  • Purity : Typically around 97% in commercial preparations.

Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to selectively inhibit the growth of various human cancer cell lines that express the B-cell lymphoma 2 (Bcl-2) protein. The Bcl-2 protein is known for its role in preventing apoptosis in cancer cells, making it a critical target for cancer therapy.

In Vitro Studies

  • Cell Lines Tested :
    • MDA-MB-231 (breast cancer)
    • HeLa (cervical cancer)
    • KG1a (acute myeloid leukemia)
  • IC50 Values :
    • The compound demonstrated low micromolar IC50 values against Bcl-2-expressing cell lines.
    • Positive control used: Gossypol, a known Bcl-2 inhibitor.
Cell LineIC50 (µM)Activity Level
MDA-MB-231< 5High
HeLa< 5High
KG1a< 10Moderate

The mechanism through which this compound exerts its effects appears to involve:

  • Inhibition of Bcl-2 : The compound binds to the Bcl-2 protein, leading to increased apoptosis in cancer cells.
  • Structure-Activity Relationship (SAR) : Variations in the substituents on the phenyl rings significantly affect the biological activity. For instance, compounds with dimethoxy substitutions showed enhanced binding affinity and activity compared to those with monomethoxy or no methoxy groups.

Case Studies

A notable study published in Molecules highlighted the synthesis and biological evaluation of various derivatives of binaphthalenes, including this compound. The study concluded that modifications to the methoxy groups could optimize anticancer activity further and suggested future research directions focusing on these derivatives for enhanced therapeutic efficacy .

Q & A

Q. What are the established synthetic routes for (R)-3,3'-bis(4-methoxyphenyl)-[1,1'-binaphthalene]-2,2'-diol?

The synthesis typically involves enantioselective functionalization of BINOL (1,1'-bi-2-naphthol) derivatives. A common approach includes:

  • Ortho-lithiation and subsequent coupling : Starting from enantiopure BINOL, ortho-lithiation followed by reaction with 4-methoxyphenyl electrophiles (e.g., aryl halides) under palladium or copper catalysis .
  • Asymmetric cross-coupling : Suzuki-Miyaura reactions using boronic acids or esters with chiral ligands to introduce 4-methoxyphenyl groups .
  • Post-functionalization : Alkylation or arylation of pre-synthesized BINOL derivatives, ensuring retention of stereochemistry via optimized conditions (e.g., Cs₂CO₃ in DMF at 60°C) .

Q. How is the compound characterized to confirm enantiopurity and structural integrity?

Key analytical methods include:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Peaks for hydroxyl (δ ~5-6 ppm), methoxy (δ ~3.8 ppm), and binaphthyl protons (δ ~6.5-8.5 ppm). Diastereotopic splitting confirms axial chirality .
    • NOE experiments : To verify spatial arrangement of substituents.
  • Chiral HPLC/CE : Separation using chiral stationary phases (e.g., Chiralpak AD-H) to determine enantiomeric excess (≥98% e.e.) .
  • MS (ESI/HRMS) : Molecular ion peaks matching calculated [M+H]⁺ (e.g., C₃₂H₂₄O₄⁺) with <2 ppm error .

Advanced Research Questions

Q. How does steric and electronic modulation of the 4-methoxyphenyl groups impact enantioselective catalysis?

The 4-methoxyphenyl substituents influence:

  • Steric effects : Bulky groups enhance chiral induction in asymmetric reactions (e.g., C–C coupling) by restricting rotational freedom of the binaphthyl backbone .
  • Electronic effects : Methoxy groups donate electron density, stabilizing transition states in Lewis acid-catalyzed reactions (e.g., gold(I)-catalyzed cycloadditions) .
  • Case study : In Suzuki diarylation, electron-rich 4-methoxyphenyl groups improve catalyst turnover by stabilizing Pd intermediates, achieving >90% ee in axially chiral biaryls .

Q. What computational methods are used to predict conformational dynamics and enantiomer stability?

  • DFT calculations : To model rotational barriers (ΔG‡) around the binaphthyl C–C axis (typically ~20-25 kcal/mol for BINOL derivatives) .
  • MD simulations : Assess solvent effects on conformational equilibria (e.g., CH₂Cl₂ vs. toluene) .
  • NMR/DFT synergy : Variable-temperature NMR data validate computed energy barriers (e.g., 298 K experiments vs. B3LYP/6-31G* results) .

Q. How are contradictory spectroscopic data resolved in structural elucidation?

Example contradictions and solutions:

  • Discrepant ¹³C shifts : Compare computed (GIAO-DFT) vs. experimental NMR for ambiguous carbons (e.g., binaphthyl C3/C3') .
  • Overlapping NOE signals : Use 2D NOESY with selective irradiation to distinguish proximal protons in crowded regions .
  • Racemization during derivatization : Monitor ee via chiral HPLC after functionalization steps (e.g., bromination or etherification) .

Methodological Tables

Q. Table 1. Key NMR Data for Binaphthyl Derivatives

Proton/Groupδ (ppm, CDCl₃)MultiplicityReference
Binaphthyl C2-OH5.2–5.5s (broad)
4-Methoxyphenyl OCH₃3.78–3.82s
Binaphthyl H8/H8'7.35–7.45d (J=8.5 Hz)

Q. Table 2. Energy Barriers for Binaphthyl Conformers

ConformerΔG‡ (kcal/mol)MethodReference
syn22.1VT-NMR (298 K)
anti24.3DFT (B3LYP/6-31G*)

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